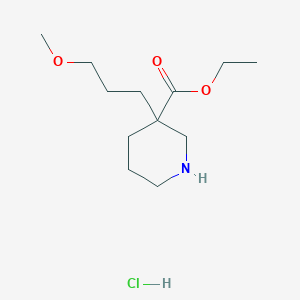
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Descripción general
Descripción
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride (EMPC-HCl) is an organic compound that has been studied for its potential applications in science and medicine. It is a white, crystalline solid that is soluble in water and alcohol. EMPC-HCl has been found to have a wide range of biological properties, making it an attractive molecule for further research.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Additionally, Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been found to have antioxidant and neuroprotective properties, and has been investigated for its potential to treat Alzheimer’s disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride is not fully understood. However, it is believed to act as an agonist of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been found to inhibit the enzyme acetylcholinesterase, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been found to inhibit the enzyme acetylcholinesterase, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Finally, Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been found to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. Additionally, its wide range of biochemical and physiological effects make it a useful tool for studying various biological processes. However, it is important to note that Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has not been approved for human use and may have toxic effects at high doses. Therefore, it is important to use caution when using this compound in laboratory experiments.
Direcciones Futuras
Given the wide range of biological properties of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride, there are numerous potential future directions for research involving this compound. For example, further research could be conducted to investigate the potential use of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride as a treatment for neurological disorders such as Alzheimer’s disease. Additionally, further research could be conducted to investigate the potential use of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Finally, further research could be conducted to investigate the potential use of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride as an antioxidant and neuroprotective agent.
Propiedades
IUPAC Name |
ethyl 3-(3-methoxypropyl)piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3.ClH/c1-3-16-11(14)12(7-5-9-15-2)6-4-8-13-10-12;/h13H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMYJMMGCJIMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]oct-5-ylcarbamate hydrochloride](/img/structure/B1485994.png)

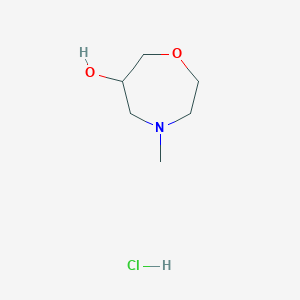
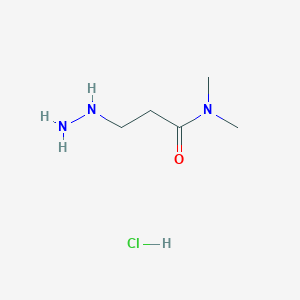
![Methyl 2-[(2-amino-2-methylpropanoyl)amino]acetate hydrochloride](/img/structure/B1485999.png)
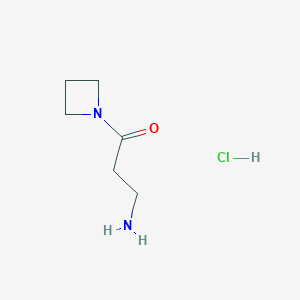
![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1486003.png)
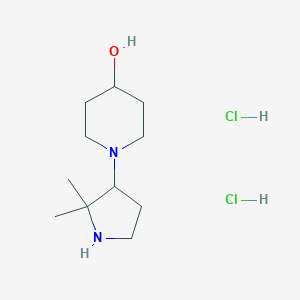
![1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486007.png)

![Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride](/img/structure/B1486009.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1486010.png)
